molecular formula C8H13NO B14008477 2-Azabicyclo[3.3.1]nonan-3-one CAS No. 6330-42-3

2-Azabicyclo[3.3.1]nonan-3-one

Katalognummer: B14008477
CAS-Nummer: 6330-42-3
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: UJGABPVHQWRXQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azabicyclo[331]nonan-3-one is a nitrogen-containing heterocyclic compound with a bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Azabicyclo[3.3.1]nonan-3-one involves the radical C-carbonylation of methylcyclohexylamines. This process typically requires high pressure of carbon monoxide to ensure cyclization. The reaction conditions often involve the use of oxidants such as lead tetraacetate (Pb(OAc)₄) and potassium carbonate (K₂CO₃) to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques to ensure the compound’s quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like Pb(OAc)₄ and PhI(OAc)₂, and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions often involve specific temperatures and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various lactams, imines, and nitroalkanes, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 2-Azabicyclo[3.3.1]nonan-3-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction often involves hydrogen bonding and other non-covalent interactions, which influence the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Azabicyclo[3.3.1]nonan-3-one is unique due to its specific bicyclic structure, which imparts rigidity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise molecular architecture .

Eigenschaften

CAS-Nummer

6330-42-3

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

2-azabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C8H13NO/c10-8-5-6-2-1-3-7(4-6)9-8/h6-7H,1-5H2,(H,9,10)

InChI-Schlüssel

UJGABPVHQWRXQU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(C1)NC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.